- Substituted naphthalene and indole compounds exhibiting selective leukotriene B4 antagonist activity, United States, , ,

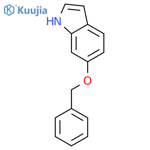

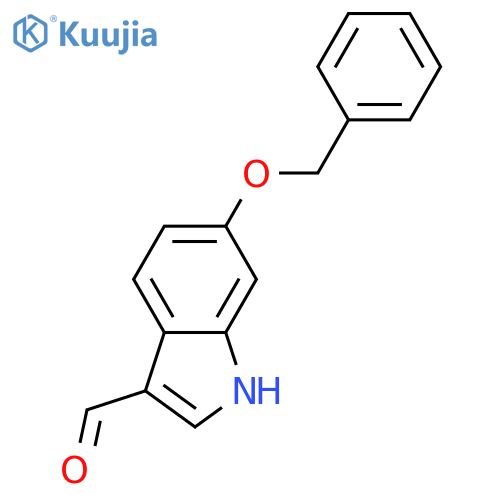

Cas no 92855-64-6 (6-(Benzyloxy)-1H-indole-3-carbaldehyde)

92855-64-6 structure

Nome do Produto:6-(Benzyloxy)-1H-indole-3-carbaldehyde

6-(Benzyloxy)-1H-indole-3-carbaldehyde Propriedades químicas e físicas

Nomes e Identificadores

-

- 6-Benzyloxyindole-3-carbaldehyde

- 6-BENZYLOXYINDOLE-3-CARBOXALDEHYDE

- 6-phenylmethoxy-1H-indole-3-carbaldehyde

- Indole-3-carboxaldehyde,6-(benzyloxy)- (7CI)

- 3-Formyl-6-benzyloxy-1H-indole

- 6-Benzyloxy-1H-indole-3-carboxaldehyde

- 6-(benzyloxy)-1H-indole-3-carbaldehyde

- 6-Benzyloxyindole-3-aldehyde

- PubChem7697

- UUKFCVCTRWNXBI-UHFFFAOYSA-N

- SBB067557

- BBL028070

- STK931234

- 6-benzyloxy-1H-indole-3-carbaldehyde

- 6-(phenylmethoxy)indole-3-carbaldehyde

- NCGC003420

- 6-(Phenylmethoxy)-1H-indole-3-carboxaldehyde (ACI)

- Indole-3-carboxaldehyde, 6-(benzyloxy)- (7CI)

- A844369

- 6-phenylmethoxy-1H-indole-3-carboxaldehyde

- SY042797

- EN300-178087

- CS-W022445

- AB01333957-02

- SCHEMBL1418239

- 92855-64-6

- AKOS005259126

- Z1741974676

- MFCD00056931

- DTXSID50621502

- 6-benzyloxyindole-3-carboxaldehyde, AldrichCPR

- ALBB-035503

- B-1890

- AC-18167

- PS-7464

- DB-001713

- NCGC00342024-01

- 1H-Indole-3-carboxaldehyde, 6-(phenylmethoxy)-

- 6-(Benzyloxy)-1H-indole-3-carbaldehyde

-

- MDL: MFCD00056931

- Inchi: 1S/C16H13NO2/c18-10-13-9-17-16-8-14(6-7-15(13)16)19-11-12-4-2-1-3-5-12/h1-10,17H,11H2

- Chave InChI: UUKFCVCTRWNXBI-UHFFFAOYSA-N

- SMILES: O=CC1C2C(=CC(=CC=2)OCC2C=CC=CC=2)NC=1

Propriedades Computadas

- Massa Exacta: 251.09500

- Massa monoisotópica: 251.095

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 19

- Contagem de Ligações Rotativas: 4

- Complexidade: 301

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 3.1

- Carga de Superfície: 0

- Contagem de Tautomeros: 3

- Superfície polar topológica: 42.1

Propriedades Experimentais

- Densidade: 1.267

- Ponto de ebulição: 474.2℃ at 760 mmHg

- Ponto de Flash: 240.6°C

- Índice de Refracção: 1.698

- PSA: 42.09000

- LogP: 3.55940

6-(Benzyloxy)-1H-indole-3-carbaldehyde Informações de segurança

6-(Benzyloxy)-1H-indole-3-carbaldehyde Dados aduaneiros

- CÓDIGO SH:2933990090

- Dados aduaneiros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-(Benzyloxy)-1H-indole-3-carbaldehyde Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-178087-0.1g |

6-(benzyloxy)-1H-indole-3-carbaldehyde |

92855-64-6 | 95% | 0.1g |

$19.0 | 2023-09-20 | |

| Enamine | EN300-178087-0.5g |

6-(benzyloxy)-1H-indole-3-carbaldehyde |

92855-64-6 | 95% | 0.5g |

$21.0 | 2023-09-20 | |

| Enamine | EN300-178087-1.0g |

6-(benzyloxy)-1H-indole-3-carbaldehyde |

92855-64-6 | 95% | 1.0g |

$26.0 | 2023-07-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069181-100mg |

6-Benzyloxyindole-3-carbaldehyde |

92855-64-6 | 98% | 100mg |

¥62.00 | 2024-04-25 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B53620-1g |

6-Benzyloxyindole-3-carbaldehyde |

92855-64-6 | 97% | 1g |

¥225.0 | 2022-10-09 | |

| abcr | AB235577-10 g |

6-Benzyloxyindole-3-carboxaldehyde, 97%; . |

92855-64-6 | 97% | 10 g |

€420.10 | 2023-07-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069181-5g |

6-Benzyloxyindole-3-carbaldehyde |

92855-64-6 | 98% | 5g |

¥1060.00 | 2024-04-25 | |

| abcr | AB235577-5g |

6-Benzyloxyindole-3-carboxaldehyde, 97%; . |

92855-64-6 | 97% | 5g |

€143.00 | 2025-02-19 | |

| Fluorochem | 076615-5g |

6-Benzyloxyindole-3-carbaldehyde |

92855-64-6 | 95% | 5g |

£117.00 | 2022-03-01 | |

| eNovation Chemicals LLC | D554819-25g |

6-Benzyloxyindole-3-carbaldehyde |

92855-64-6 | 97% | 25g |

$2120 | 2024-05-24 |

6-(Benzyloxy)-1H-indole-3-carbaldehyde Método de produção

Synthetic Routes 1

Condições de reacção

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Phosphorus oxychloride ; 10 - 20 °C

1.2 Solvents: Dimethylformamide ; 20 - 30 °C; 45 min, 35 °C; 35 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, cooled; 1 min, heated

1.2 Solvents: Dimethylformamide ; 20 - 30 °C; 45 min, 35 °C; 35 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, cooled; 1 min, heated

Referência

- Carbamate Derivatives of Indolines as Cholinesterase Inhibitors and Antioxidants for the Treatment of Alzheimer's Disease, Journal of Medicinal Chemistry, 2012, 55(23), 10700-10715

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Sodium hydroxide , Phosphorus oxychloride Solvents: Dimethylformamide

Referência

- Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells, Bioorganic & Medicinal Chemistry Letters, 2013, 23(9), 2571-2574

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 30 min, rt

1.2 Reagents: Water ; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Water ; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water

Referência

- Preparation of pyridazino[4,5-b]indole derivatives with protein kinase inhibiting activity for treating angiogenic disorders and neurodegenerative diseases, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Phosphorus oxychloride

Referência

- The Vilsmeier reaction of fully conjugated carbocycles and heterocycles, Organic Reactions (Hoboken, 1997, 49,

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C → 45 °C; 2 h, 45 °C

Referência

- Synthesis of thioether-containing peptides toward antibody-toxin conjugates treating cancers, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 1 h, < 5 °C

1.2 1 h, < 5 °C; 5 °C → rt; 1 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 - 30 °C; 30 °C → 70 °C; 10 - 15 min, 70 °C

1.2 1 h, < 5 °C; 5 °C → rt; 1 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 - 30 °C; 30 °C → 70 °C; 10 - 15 min, 70 °C

Referência

- Enantioselective synthesis of pyrroloindole compounds, United States, , ,

Synthetic Routes 8

Condições de reacção

Referência

- Preparation of N-(2-Arylethyl)benzylamines as antagonists of the 5-HT6 receptor, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 1 h, < 5 °C

1.2 1 h, < 5 °C; < 5 °C → rt; 1 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 14, 20 - 30 °C; 30 °C → 70 °C; 10 - 15 min, 70 °C; 70 °C → 90 °C; 15 min, 90 °C

1.2 1 h, < 5 °C; < 5 °C → rt; 1 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 14, 20 - 30 °C; 30 °C → 70 °C; 10 - 15 min, 70 °C; 70 °C → 90 °C; 15 min, 90 °C

Referência

- An Enantioselective Total Synthesis of (+)-Duocarmycin SA, Journal of Organic Chemistry, 2018, 83(7), 3928-3940

Synthetic Routes 10

Condições de reacção

Referência

- Preparation of benzyloxyindole derivatives as PPARγ agonists, China, , ,

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Phosphorus oxychloride ; 0 °C; 0 °C → 45 °C; 2 h, 45 °C

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

Referência

- Iodine-mediated tryptathionine formation facilitates the synthesis of amanitins, Journal of the American Chemical Society, 2021, 143(35), 14322-14331

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Phosphorus oxychloride ; 10 - 20 °C; 45 min, 35 °C; 35 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 min, pH 13, reflux

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 min, pH 13, reflux

Referência

- Indole derivatives as cholinesterase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Phosphorus oxychloride ; 30 min, 0 °C; 2 h, 40 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 40 °C; 1 h, 90 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 40 °C; 1 h, 90 °C

Referência

- Halogen-Bonding-Promoted C-H Malonylation of Indoles under Visible-Light Irradiation, Journal of Organic Chemistry, 2022, 87(12), 8198-8202

Synthetic Routes 14

Condições de reacção

1.1 Reagents: Phosphorus oxychloride ; 45 min, rt; 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min; 3 h, reflux

1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min; 3 h, reflux

Referência

- Preparation of (S)-6-hydroxytryptophan and its derivatives, preferably (S)-6-acetyloxy-N-tert-butoxycarbonyl-tryptophan, via enantioselective hydrogenation using a chiral rhodium catalyst as building blocks for the synthesis of amanitin derivatives or amatoxin drug conjugates, World Intellectual Property Organization, , ,

Synthetic Routes 15

Condições de reacção

1.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane ; 25 - 30 °C; 24 h, 30 °C → 88 °C; 88 °C → rt

Referência

- Process for preparation of 3-cyanoindole derivatives, China, , ,

Synthetic Routes 16

Condições de reacção

Referência

- Preparation of pyridazino[4,5-b]indole derivatives with protein kinase inhibiting activity for treating angiogenic disorders and neurodegenerative diseases, United States, , ,

6-(Benzyloxy)-1H-indole-3-carbaldehyde Raw materials

6-(Benzyloxy)-1H-indole-3-carbaldehyde Preparation Products

6-(Benzyloxy)-1H-indole-3-carbaldehyde Literatura Relacionada

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

92855-64-6 (6-(Benzyloxy)-1H-indole-3-carbaldehyde) Produtos relacionados

- 169789-47-3(5-Ethoxy-1H-indole-3-carbaldehyde)

- 6953-22-6(5-(benzyloxy)-1H-indole-3-carbaldehyde)

- 92855-65-7(7-(benzyloxy)-1H-indole-3-carbaldehyde)

- 24370-74-9(6-Benzyloxy-1h-Indole-3-Carboxylic Acid)

- 7042-71-9(4-(benzyloxy)-1H-indole-3-carbaldehyde)

- 18343-04-9(3-(prop-2-en-1-yloxy)pyridine)

- 1805172-17-1(4-(Chloromethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-carbonyl chloride)

- 1227381-86-3(6-Boc-2,6-diazaspiro3.5nonane Oxalate)

- 2418594-66-6(N-(1R)-1-cyanopropyl-2,2-difluoro-2-(3-methoxyphenyl)acetamide)

- 71079-12-4(FOY 251 Benzyl Ester Hydrochloride)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:92855-64-6)6-(Benzyloxy)-1H-indole-3-carbaldehyde

Pureza:99%/99%

Quantidade:25g/100g

Preço ($):218.0/870.0